ECE Inhibitory Potency Relative to Classic Tool Compound Phosphoramidon
SM19712 demonstrates a dramatically higher potency for ECE compared to the widely used, but non-selective, tool compound phosphoramidon. In a cell-free enzymatic assay, SM19712 inhibited ECE with an IC50 of 42 nM [1]. By contrast, phosphoramidon's reported IC50 for ECE ranges from 680 nM to 3,500 nM depending on the assay system, representing a 16- to 83-fold weaker inhibition [2]. This stark difference in potency means that significantly lower concentrations of SM19712 are required to achieve effective enzyme blockade, reducing the risk of off-target effects associated with higher compound loads.
| Evidence Dimension | ECE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | Phosphoramidon: 680 nM to 3,500 nM (3.5 µM) |
| Quantified Difference | SM19712 is 16- to 83-fold more potent than phosphoramidon. |
| Conditions | In vitro assay using ECE solubilized from rat lung microsomes. Phosphoramidon data from comparable published in vitro studies. |
Why This Matters
For a procurement scientist, a 50-fold potency advantage means using less compound for the same effect, which reduces per-experiment cost and minimizes off-target liabilities that could confound experimental results when using phosphoramidon.
- [1] Umekawa K, et al. Jpn J Pharmacol. 2000 Sep;84(1):7-15. View Source
- [2] PubMed Compound Summary for CID 443396, Phosphoramidon. Annotated with IC50 value from various sources (e.g., 0.68 μM to 3.5 μM for ECE). National Center for Biotechnology Information. View Source
